2-Hydrazino-2-methyl-propan-1-ol
Description
Properties
Molecular Formula |
C4H12N2O |
|---|---|
Molecular Weight |
104.15 g/mol |
IUPAC Name |
2-hydrazinyl-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H12N2O/c1-4(2,3-7)6-5/h6-7H,3,5H2,1-2H3 |
InChI Key |
KITHURWPXVYOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NN |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Keto Alcohols
Reductive amination of 2-methyl-3-hydroxypropanal (a hydroformylation product of allyl alcohol) with hydrazine offers another route:
Conditions :
-
Reducing agents: Sodium cyanoborohydride (NaBH₃CN) or hydrogen with Raney Ni.
-
Solvent: Methanol or THF.
-
pH: Mildly acidic (pH 4–6).
Advantages :
Modification of Amino Alcohol Derivatives
Comparative Analysis of Methods
Reaction Optimization and Industrial Considerations
Solvent and Catalyst Selection
Q & A
Q. Q1: What are the optimal synthetic routes for 2-hydrazino-2-methyl-propan-1-ol, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer:
- Route Selection: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives often react with ketones or aldehydes under acidic/basic conditions. A multi-step approach may involve protecting group strategies to avoid side reactions .
- Condition Optimization:
- Solvent: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of hydrazine.
- Catalysis: Acidic (e.g., HCl) or basic (e.g., NaHCO₃) conditions can drive the reaction, depending on substrate compatibility .
- Monitoring: Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) is effective for tracking progress .
- Purification: Recrystallization in ethanol or column chromatography (silica gel, gradient elution) ensures purity.
Q. Q2: How can the structural and electronic properties of this compound be characterized to validate its molecular identity?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: ¹H/¹³C NMR to confirm hydrazine (-NH-NH₂) and hydroxyl (-OH) protons. Compare with computed PubChem data for validation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion [M+H]⁺ and fragmentation patterns.
- Computational Tools: Density Functional Theory (DFT) simulations (e.g., Gaussian 09) to predict IR vibrational modes and compare with experimental data .
Advanced Research Questions
Q. Q3: What mechanistic insights explain contradictory reactivity outcomes of this compound in oxidation vs. reduction reactions?
Methodological Answer:
Q. Q4: How can computational models predict the solubility and stability of this compound in aqueous vs. organic solvents?
Methodological Answer:
- Thermodynamic Models:
- Stability Testing:
Q. Q5: What strategies resolve discrepancies in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay Standardization:
- Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate.
- Address solvent interference (e.g., DMSO toxicity thresholds) by limiting concentrations to <1% .
- Data Normalization:
- Normalize IC₅₀ values against cell viability (MTT assay) or protein content (Bradford assay) to control for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
